Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride
Description
Methyl({[4-(pyridin-2-yl)phenyl]methyl})amine dihydrochloride is a dihydrochloride salt of a substituted benzylamine derivative. Its structure features a pyridin-2-yl group attached to a phenyl ring, which is further linked to a methylamine moiety. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C13H16Cl2N2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N-methyl-1-(4-pyridin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13;;/h2-9,14H,10H2,1H3;2*1H |
InChI Key |
NTMAYAFVHIJETD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 4-(pyridin-2-yl)benzyl chloride with methylamine in the presence of a base to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydrochloride salts of substituted amines with aromatic heterocycles. Below is a detailed comparison with structurally analogous compounds, focusing on structural features, physicochemical properties, and applications.
Structural Comparisons
[2-(2-Pyridinylmethoxy)Phenyl]Amine Dihydrochloride
- Structure : Contains a pyridinylmethoxy group attached to a phenyl ring, with an amine group.
- Key Difference : The absence of a direct methylamine linkage to the phenyl ring reduces steric hindrance compared to the target compound. This may influence binding affinity in receptor-targeted applications .
{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Methyl}Amine Dihydrochloride Structure: Features a thiazole ring substituted with a 4-chlorophenyl group. Key Difference: Thiazole’s sulfur atom alters electronic properties (e.g., increased polarity) compared to pyridine.
[2-(4-Methyl-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-2-yl)Ethyl]Amine Dihydrochloride
- Structure : Contains a fused pyrimidine ring system with a cyclopentane moiety.
- Key Difference : The bicyclic structure introduces rigidity, which may enhance selectivity for enzyme active sites but reduce synthetic accessibility .
Methyl[(3-Methyl-1H-Pyrazol-4-yl)Methyl]Amine Dihydrochloride Structure: Includes a pyrazole ring with a methyl substituent.
Physicochemical and Functional Comparisons
| Property | Target Compound | [2-(2-Pyridinylmethoxy)Phenyl]Amine Dihydrochloride | {[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Methyl}Amine Dihydrochloride |
|---|---|---|---|
| Aromatic Heterocycle | Pyridine | Pyridine | Thiazole |
| Substituent | Pyridin-2-ylphenyl | Pyridinylmethoxy | 4-Chlorophenyl |
| Solubility (aq.) | High (dihydrochloride salt) | Moderate | Low (chlorophenyl increases lipophilicity) |
| Hydrogen-Bond Acceptors | 3 (pyridine N, two Cl⁻) | 4 (pyridine N, ether O, two Cl⁻) | 3 (thiazole N, two Cl⁻) |
| Synthetic Accessibility | Moderate | High | Low (due to thiazole synthesis) |
Biological Activity
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16Cl2N2
- Molecular Weight : 271.2 g/mol
- CAS Number : 2742660-68-8
- Purity : ≥95%
The compound is characterized by a unique structure featuring a pyridine ring attached to a phenyl group, which enhances its solubility and stability in various applications, particularly in pharmaceuticals.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It exhibits lipophilicity, allowing it to diffuse across cell membranes and bind to various receptors or enzymes. This interaction can modulate several signaling pathways, contributing to its therapeutic effects.
Antimicrobial Properties
Research indicates that derivatives of methyl({[4-(pyridin-2-yl)phenyl]methyl})amine exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have demonstrated that certain analogs can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds derived from this structure have been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .
Case Studies and Research Findings
- Antiproliferative Activity : A study reported that methyl({[4-(pyridin-2-yl)phenyl]methyl})amine derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values were comparable to established anticancer drugs like sorafenib, indicating strong potential as therapeutic agents .
- Mechanistic Insights : Another investigation revealed that the compound could regulate the phosphorylation of key proteins involved in cell survival and apoptosis, further supporting its role as a potential anticancer agent. The modulation of β-arrestin recruitment was also observed, highlighting its complex interaction with cellular signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 | Similar amine structure; used in pharmaceuticals |
| 4-(Aminomethyl)pyridin-2-amine | 199296-51-0 | Contains an amino group; potential for biological activity |
| 1-(Pyridin-4-ylmethyl)piperazine | 62089-74-1 | Piperazine derivative; used in drug design |
| N-Methyl-1-(pyridin-3-yl)methanamine | 20173-04-0 | Related structure; different pyridine position |
This table illustrates how this compound compares with other compounds that share structural similarities but may differ in biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
